Product packaging for Ethyl benzo[d]thiazole-5-carboxylate(Cat. No.:CAS No. 103261-70-7)

Ethyl benzo[d]thiazole-5-carboxylate

Cat. No.: B010830
CAS No.: 103261-70-7
M. Wt: 207.25 g/mol
InChI Key: ZSBYCGYHRQGYNA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzothiazole (B30560) Heterocycles

The study of benzothiazole dates back to the late 19th century. ontosight.ai Initially explored for its chemical properties and applications in the dye industry, the significance of the benzothiazole scaffold quickly expanded. ontosight.ai Chemists and pharmacologists realized its potential as a core component of biologically active molecules. tandfonline.com This bicyclic system is not only chemically stable but also offers multiple sites for modification, particularly at the 2-position, which has been a primary focus for developing new therapeutic agents. benthamscience.commdpi.com Over the decades, the versatility of this scaffold has been demonstrated through its incorporation into a variety of important compounds, solidifying its role as a fundamental building block in medicinal chemistry and drug discovery. crimsonpublishers.comnih.gov

Prevalence of Benzothiazole Moiety in Natural Products and Bioactive Molecules

While the thiazole (B1198619) moiety is common in natural products like vitamin B1 (thiamine), the fused benzothiazole ring system is comparatively rare in nature. nih.govnih.govresearchgate.net It has been identified in some natural sources, such as in compounds produced by certain microorganisms like Aspergillus clavatus and marine bacteria. researchgate.netresearchgate.net However, the true prevalence of the benzothiazole scaffold is most evident in the vast library of synthetic bioactive molecules and pharmaceuticals. nih.gov A number of clinically approved drugs feature this core structure, including Riluzole, used for treating amyotrophic lateral sclerosis (ALS), and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. crimsonpublishers.comnih.gov Its presence in these and other investigational drugs highlights its importance as a pharmacophore. crimsonpublishers.com

General Overview of Pharmacological Importance of Benzothiazole Derivatives

The benzothiazole nucleus is a key component in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.govbenthamscience.com Its derivatives have been extensively studied and have shown significant potential in various therapeutic areas. nih.govingentaconnect.combenthamdirect.com The structural versatility of the benzothiazole scaffold allows for fine-tuning of its biological activity through chemical modifications, leading to the development of agents with enhanced potency and selectivity. benthamscience.comresearchgate.net The wide-ranging biological effects of these derivatives include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govnih.govnih.gov

Benzothiazole derivatives have demonstrated potent activity against a wide range of pathogenic microbes, including bacteria and fungi. mdpi.comresearchgate.net The mechanism of their antibacterial action can vary, with some derivatives inhibiting essential enzymes like DNA gyrase, peptide deformylase, or dihydrofolate reductase. nih.gov Research has identified numerous benzothiazole compounds with significant minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain benzothiazole-isatin hybrids have shown excellent activity against E. coli and P. aeruginosa, in some cases surpassing the efficacy of standard antibiotics like ciprofloxacin. nih.gov Similarly, many derivatives exhibit potent antifungal activity, with some showing greater efficacy than reference drugs such as ketoconazole. mdpi.com

Table 1: Examples of Antimicrobial Activity in Benzothiazole Derivatives

Compound Class Target Microorganism Activity (MIC) Reference
Benzothiazole-isatin hybrid (41c) E. coli 3.1 µg/ml nih.gov
Benzothiazole-isatin hybrid (41c) P. aeruginosa 6.2 µg/ml nih.gov
Heteroarylated benzothiazole (2j) Various Bacteria 0.23–0.94 mg/mL mdpi.com

The anti-inflammatory potential of benzothiazole derivatives is a well-documented area of research. nih.govresearchgate.net These compounds are believed to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of the inflammatory cascade. nih.govstmjournals.in By inhibiting these enzymes, benzothiazole derivatives can reduce the synthesis of prostaglandins, which are major contributors to inflammation and pain. nih.gov Several studies have reported the synthesis of novel benzothiazole derivatives with anti-inflammatory activity comparable or even superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) in animal models of inflammation. nih.govnih.gov

The benzothiazole scaffold is a prominent feature in the design of novel anticancer agents. nih.govtandfonline.comresearchgate.net Derivatives have shown potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines, including those of the breast, lung, colon, and pancreas. tandfonline.commdpi.comiiarjournals.org The mechanisms of action are varied; some 2-arylbenzothiazoles are known to induce apoptosis (programmed cell death) in tumor cells. nih.goviiarjournals.org The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), with numerous benzothiazole derivatives demonstrating high potency in the low micromolar and even nanomolar range. nih.govtandfonline.com For example, specific substituted pyridine-based and indole-based benzothiazoles have exhibited remarkable IC50 values against cell lines like SKRB-3, SW620, and HT-29. nih.govtandfonline.com

Table 2: Selected Anticancer Activities of Benzothiazole Derivatives

Compound Derivative Cancer Cell Line Activity (IC₅₀) Reference
Bromopyridine acetamide (B32628) benzothiazole (29) SKRB-3 (Breast) 1.2 nM nih.govtandfonline.com
Bromopyridine acetamide benzothiazole (29) SW620 (Colon) 4.3 nM nih.govtandfonline.com
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (55) HT-29 (Colon) 0.024 µM nih.gov
Naphthalimide-benzothiazole (67) MCF-7 (Breast) 5.08 ± 0.3 µM nih.govtandfonline.com

Many benzothiazole derivatives have been identified as potent antioxidant agents. nih.govresearchgate.netderpharmachemica.com They can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a wide array of diseases caused by oxidative stress. ijprajournal.combenthamdirect.com The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. researchgate.netderpharmachemica.com Studies have shown that certain synthesized benzothiazoles exhibit significant radical scavenging potential, with some compounds demonstrating activity comparable or superior to standard antioxidants like ascorbic acid. researchgate.netderpharmachemica.com

Table 3: Mentioned Compound Names

Compound Name
Ethyl benzo[d]thiazole-5-carboxylate
Riluzole
Pramipexole
Thiamine
Ciprofloxacin
Ketoconazole
Diclofenac
Ascorbic acid
Benzothiazole-isatin hybrid (41c)
Heteroarylated benzothiazole (2j)
Heteroarylated benzothiazole (2d)
Bromopyridine acetamide benzothiazole (29)
Chlorobenzyl indole semicarbazide benzothiazole (55)
Naphthalimide-benzothiazole (67)

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new and effective treatments. The benzothiazole scaffold has been identified as a promising framework for the discovery of novel anti-tubercular agents. While specific studies on this compound are limited, research on related benzothiazole derivatives has demonstrated significant anti-mycobacterial activity.

For instance, a series of benzothiazolylpyrimidine-5-carboxamides were synthesized and evaluated for their activity against M. tuberculosis H37Rv. ontosight.ai Several of these compounds exhibited potent inhibitory activity, with some showing better or comparable activity to the standard drug Isoniazid. ontosight.ai Another study focused on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, derived from 5-substituted benzo[d]thiazole-2-carboxylates, which also showed promising anti-tubercular effects. nih.gov These findings underscore the potential of the benzothiazole nucleus in the development of new anti-TB drugs.

Table 1: Anti-tubercular Activity of Selected Benzothiazole Derivatives

Compound Target/Strain Activity (MIC/IC50) Reference
Benzothiazolylpyrimidine-5-carboxamides M. tuberculosis H37Rv MIC = 0.08 µM (for most active compounds) ontosight.ai
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones M. tuberculosis H37Rv MIC values in the range of 3.12–25 µg/mL nih.gov
Pyrimidine-tethered benzothiazole derivatives Drug-sensitive and drug-resistant M. tuberculosis MIC = 0.24–0.98 µg/mL (against sensitive strain) tandfonline.com
Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides M. tuberculosis H37Ra IC50 = 2.32 µM (for most active compound) nih.gov

Antiviral Activity

The quest for novel antiviral agents is a continuous effort in medicinal chemistry, and benzothiazole derivatives have shown considerable promise in this area. mdpi.comresearchgate.net While direct antiviral data for this compound is not extensively documented, related compounds have been investigated against a variety of viruses.

For example, certain benzothiazole derivatives have been synthesized and screened for their activity against Hepatitis C Virus (HCV). mdpi.com One study reported the synthesis of ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo nih.govsemanticscholar.orgthiazolo[3,2-a]pyridine-4-carboxylate as a potent HCV inhibitor. mdpi.com Additionally, novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives have been evaluated for their antiviral properties against a panel of viruses, with some compounds showing significant viral reduction against Coxsackievirus B4 (CBV4) and Herpes Simplex Virus-1 (HSV-1). semanticscholar.org

Antidiabetic Activity

Diabetes mellitus is a chronic metabolic disorder, and the search for new therapeutic agents is a priority. Benzothiazole derivatives have been explored for their potential as antidiabetic agents, with some compounds showing promising results. mdpi.com

Research in this area has often focused on the synthesis of benzothiazole derivatives that can modulate key enzymes and receptors involved in glucose metabolism. For instance, a series of novel benzothiazole derivatives were synthesized and showed considerable hypoglycemic activity in a streptozotocin-induced diabetic rat model, with some compounds exhibiting efficacy comparable to the standard drug glibenclamide. koreascience.kr Another study focused on 2-aminobenzothiazole (B30445) derivatives linked to isothioureas or guanidines, which were found to reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model. mdpi.com

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and safety profiles is an ongoing area of research. The benzothiazole scaffold has been investigated for its anticonvulsant potential. mdpi.comnih.gov

Studies have shown that certain benzothiazole derivatives exhibit significant protection in various animal models of seizures. For example, a series of new benztriazoles with a mercapto-triazole and other heterocycle substituents linked to a benzothiazole nucleus were synthesized and evaluated. mdpi.com Two compounds from this series, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl) oxy)benzo[d]thiazol-2-yl)acetamide and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy) benzo[d] thiazol-2-yl)acetmide, were identified as being particularly potent in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com Another study on quinazolino-benzothiazoles also identified compounds with significant activity in MES and PTZ-induced seizure models. nih.gov

Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives

Compound Series Seizure Model Most Potent Compound(s) ED50 (mg/kg) Reference
Benzothiazole-mercapto-triazoles MES 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl) oxy)benzo[d]thiazol-2-yl)acetamide 50.8 mdpi.com
Benzothiazole-mercapto-triazoles scPTZ 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy) benzo[d] thiazol-2-yl)acetmide 52.8 mdpi.com
Quinazolino-benzothiazoles MES 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one - nih.gov
Quinazolino-benzothiazoles PTZ 6-bromo-2-ethyl-3-(6-methoxybenzo[d]thiazol-2-yl)quinazolin-4(3H)-one - nih.gov

Anti-malarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new anti-malarial drugs. Benzothiazole derivatives have been investigated as a potential source of new anti-malarial agents. nih.govresearchgate.net

Research has demonstrated that certain benzothiazole hydrazones exhibit significant antiplasmodial activity both in vitro and in vivo. nih.gov One study identified a lead compound that was found to be an active iron chelator and also inhibited heme polymerization, a critical process for the malaria parasite. nih.gov This compound also showed efficacy against a chloroquine/pyrimethamine-resistant strain of P. falciparum and a multi-drug-resistant strain of Plasmodium yoelii in a murine model. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The current treatments have limitations, driving the search for new therapeutic options. Benzothiazole derivatives have shown promise as antileishmanial agents.

While specific data for this compound is scarce, studies on other benzothiazole derivatives have reported encouraging results. For instance, a series of thiazole orange analogs, which contain a benzothiazole moiety, displayed potent activity against Leishmania donovani axenic amastigotes with IC50 values in the nanomolar range. nih.gov However, the study also noted that the toxicity of these compounds is a concern that needs to be addressed in further development. nih.gov Another study on cyanine (B1664457) compounds containing the benzothiazole scaffold also reported high antileishmanial potency. nih.gov

Table 3: Antileishmanial Activity of Selected Benzothiazole Analogs

Compound Series Leishmania Species Stage IC50 Reference
Thiazole Orange Analogs L. donovani Axenic amastigotes 12-42 nM nih.gov

Analgesic Activity

Pain management is a critical area of medicine, and the development of new analgesic agents is of great importance. Benzothiazole derivatives have been explored for their potential analgesic properties. nih.govresearchgate.netjnu.ac.bd

Several studies have synthesized and evaluated benzothiazole analogs for their anti-inflammatory and analgesic effects. In one such study, a series of benzo[d]thiazole analogs were tested, and several compounds showed significant analgesic effects in the acetic acid-induced abdominal writhing test, with some exhibiting inhibition rates of up to 100%. nih.gov Another investigation into N-(benzo[d]thiazol-2-yl)acetamides also demonstrated promising analgesic effects in a similar writhing test in mice. researchgate.netjnu.ac.bd

Antiallergic Activity

Benzothiazole derivatives have been investigated for their potential as antiallergic agents. Research indicates that certain compounds featuring this scaffold can exert their effects through mechanisms such as mast cell stabilization and the inhibition of histamine (B1213489) release. In one study, synthesized substituted benzothiazole derivatives demonstrated significant antianaphylactic and mast cell stabilizing activities. The proposed mechanism for this antiallergic effect involves a decrease in intracellular calcium, which in turn inhibits histamine release, potentially through the inhibition of G-protein activation.

Antihypertensive Activity

The thiazole ring, a key component of the benzothiazole structure, is present in various compounds investigated for cardiovascular effects. Thiazole derivatives have been identified as possessing antihypertensive properties. For instance, a series of 1-(2-thiazolyl)-3, 5-disubstituted-2-pyrazolines were synthesized and evaluated for their antihypertensive effects, with several compounds showing significant activity when compared to the established drug clonidine. The mechanism of action for many antihypertensive drugs involves the renin-angiotensin system (RAS), specifically the blockade of the angiotensin II AT1 receptor. While many prominent AT1 receptor antagonists like losartan (B1675146) and candesartan (B1668252) are based on imidazole (B134444) or benzimidazole (B57391) rings, the exploration of related heterocyclic systems like benzothiazole continues to be an area of interest in the search for new antihypertensive agents.

Antipsychotic Activity

The benzothiazole scaffold and its isosteres, such as benzisothiazole, have been explored for the development of novel antipsychotic agents. Atypical antipsychotics often achieve their therapeutic effect by modulating dopamine D2 and serotonin (B10506) 5-HT2A receptors. A series of substituted phenethyl derivatives of 3-benzisothiazolylpiperazine were developed to incorporate potent D2 and 5-HT2A antagonist activity. One derivative from this series exhibited an in vitro profile with D2 receptor affinity comparable to the typical antipsychotic haloperidol (B65202) and a 5-HT2A/D2 ratio similar to the atypical agent clozapine. Furthermore, benzothiazole derivatives have been studied for their ability to bind to other CNS-related targets, such as the 5-HT1A receptor, which is implicated in the mechanism of action of certain antidepressant and antipsychotic drugs.

Focus on this compound within the Benzothiazole Class

This compound, identified by the CAS number 103261-70-7, is a specific compound within the broader class of benzothiazole derivatives. tcichemicals.comsigmaaldrich.comgeno-chem.combldpharm.comsigmaaldrich.com It is commercially available and listed in the catalogs of various chemical suppliers, typically appearing as a white to yellow powder or crystalline solid. tcichemicals.comgeno-chem.com

While the benzothiazole scaffold itself is the subject of extensive research for a multitude of biological activities, specific and in-depth studies focusing on the pharmacological profile or unique applications of this compound are not widely available in the current scientific literature. Its primary documented role appears to be that of a chemical intermediate or building block in the synthesis of more complex molecules. For example, it has been used as a reactant in the preparation of other benzothiazole derivatives intended for biological screening, such as inhibitors of endothelial lipase (B570770). google.com The parent acid, Benzothiazole-5-carboxylic acid, is its direct precursor. chemicalbook.com Although general statements about the biological potential of "benzo compounds" exist, specific data detailing the activity of this particular ester are lacking. alibaba.comalibaba.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B010830 Ethyl benzo[d]thiazole-5-carboxylate CAS No. 103261-70-7

Properties

IUPAC Name

ethyl 1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBYCGYHRQGYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442418
Record name Ethyl benzo[d]thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-70-7
Record name Ethyl 5-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103261-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzo[d]thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for Benzothiazole-5-carboxylates

The formation of the benzothiazole (B30560) core typically involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile to form the five-membered thiazole (B1198619) ring. The specific nature of the electrophile and the reaction conditions can be tailored to introduce various substituents at the 2-position of the benzothiazole ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of benzothiazole synthesis. nih.govresearchgate.net These reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule such as water.

A primary and widely utilized method for synthesizing benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl compounds, which act as 1,2-biselectrophiles. nih.govmdpi.com This approach allows for the direct incorporation of a substituent at the 2-position of the benzothiazole ring. For instance, the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative (like an acyl chloride or ester) leads to the formation of a 2-substituted benzothiazole. researchgate.netnih.govthieme-connect.de The reaction typically proceeds by initial acylation of the amino group, followed by intramolecular cyclization and dehydration.

Various catalysts and reaction conditions have been developed to promote this transformation efficiently. Polyphosphoric acid (PPA) is a classic reagent used to facilitate this condensation at elevated temperatures. nih.govnih.gov More recently, milder and more environmentally friendly methods have been developed, including the use of catalysts like samarium(III) triflate in aqueous media. organic-chemistry.org

A plausible reaction mechanism involves the nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon of the carboxylic acid derivative. This is followed by an intramolecular cyclization where the thiol group attacks the newly formed imine or its equivalent, and subsequent dehydration yields the benzothiazole ring. ekb.eg

Table 1: Examples of Cyclocondensation Reactions for Benzothiazole Synthesis

2-Aminothiophenol Derivative1,2-BiselectrophileCatalyst/ConditionsProductReference
2-AminothiophenolBenzoic AcidPolyphosphoric Acid (PPA), 220°C2-Phenylbenzothiazole nih.gov
2-AminothiophenolAromatic AldehydesSnP₂O₇, 8-35 min2-Arylbenzothiazoles nih.govmdpi.com
2-AminothiophenolDiethyl oxalateHeat, 110°C, 4hEthyl benzothiazole-2-carboxylate ekb.eg
2-Aminothiophenolsβ-DiketonesBrønsted Acid, Oxidant/Metal-free2-Substituted benzothiazoles organic-chemistry.org

To promote greener and more efficient synthetic routes, micellar solutions have been employed for the synthesis of benzothiazoles. organic-chemistry.org These approaches utilize surfactants to form micelles in aqueous media, creating a hydrophobic microenvironment that can facilitate the reaction between the typically organic-soluble reactants. For example, the use of samarium triflate as a reusable acid catalyst in an aqueous medium has been shown to be effective for the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org This method offers mild reaction conditions and aligns with the principles of green chemistry.

Solvent-free, or solid-phase, synthesis has emerged as an environmentally benign alternative to traditional solvent-based methods. nih.govnih.gov These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. nih.govtsijournals.com For instance, the condensation of 2-aminothiophenol with benzoic acid derivatives has been achieved in excellent yield under solvent-free conditions using molecular iodine. nih.gov Another example involves the use of active carbon/silica gel under microwave irradiation for the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes. nih.gov These solvent-free methods minimize the use of hazardous organic solvents, reduce waste, and can lead to simpler product isolation procedures. nih.govresearchgate.net

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. organic-chemistry.orgmdpi.com A three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) has been developed to produce 2-unsubstituted benzothiazoles in good yields. organic-chemistry.org In this reaction, DMSO serves as the carbon source, solvent, and oxidant. Another example is the Hf(OTf)₄-catalyzed three-component reaction used to synthesize a library of pyrimido[2,1-b] nih.govbohrium.combenzothiazole derivatives. rsc.org MCRs are advantageous due to their high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds in a single step.

Palladium/Copper Catalyzed Cyclization Reactions

Transition metal-catalyzed reactions have become powerful tools in organic synthesis. Palladium and copper catalysts, in particular, have been employed for the synthesis of benzothiazoles through intramolecular cyclization reactions. nih.govacs.org One such method involves the palladium-catalyzed C-H functionalization/intramolecular C-S bond formation of thiobenzanilides. nih.govacs.org This reaction utilizes a catalytic system often consisting of a palladium(II) salt, a copper(I) salt, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr) to afford variously substituted benzothiazoles in high yields. nih.govacs.org This approach is notable for its good functional group tolerance. acs.org

Copper-catalyzed reactions have also been instrumental in benzothiazole synthesis. For example, the reaction of 2-bromoanilines with dithiocarbamates in the presence of a copper catalyst, such as CuO, can yield 2-aminobenzothiazoles. mdpi.com The choice of metal catalyst can even direct the reaction pathway towards different heterocyclic scaffolds from the same starting materials, highlighting the versatility of these catalytic systems. acs.orgepfl.ch

Green Chemistry Approaches in Synthesis

In recent years, the synthesis of thiazole and benzothiazole derivatives has increasingly adopted principles of green chemistry to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient techniques like microwave irradiation. organic-chemistry.org

Key green strategies applicable to benzothiazole synthesis include:

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been employed as green solvents, reducing the reliance on volatile and toxic organic solvents. organic-chemistry.org Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene (B1197577) glycol, have also emerged as promising eco-friendly reaction media for synthesizing related thiazolo[5,4-d]thiazoles.

Catalyst-Free Reactions: Several methods have been developed that proceed without a catalyst, simplifying purification and reducing heavy metal waste. For instance, the condensation of 2-aminothiophenol with aldehydes can be achieved efficiently in a DMSO/air system without any catalyst. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating. organic-chemistry.org

These methodologies represent a significant shift towards more sustainable and efficient production of benzothiazole derivatives. nih.gov

Specific Synthetic Routes for Ethyl benzo[d]thiazole-5-carboxylate and Analogues

The synthesis of this compound and its structural analogues can be achieved through various cyclization and functionalization strategies. The intramolecular cyclization of thioformanilides is a common method for forming the benzothiazole ring. organic-chemistry.orgorganic-chemistry.org

The synthesis of a benzothiazole core from an aryl halide and a sulfur-containing reagent is a known transformation in organic chemistry. researchgate.net One plausible, though not explicitly detailed in the provided search results, pathway could involve a metal-catalyzed cross-coupling reaction. In such a hypothetical reaction, 5-Bromobenzo[d]dioxole would react with Ethyl thioglycolate in the presence of a suitable palladium or copper catalyst to form a C-S bond, followed by an intramolecular cyclization to construct the thiazole ring. Photochemical methods, where visible light mediates the cyclization of substrates containing both a thiolate anion and an aryl halide radical anion, also represent a modern approach to this type of transformation. chemrxiv.org

A classic approach to forming the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. In this specific case, Thioformamide reacts with Ethyl 2-chloro-2-formylacetate. The latter compound serves as the α-halocarbonyl component. The reaction proceeds via nucleophilic attack of the sulfur from the thioamide onto the carbonyl carbon, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring, specifically forming Ethyl thiazole-5-carboxylate.

Table 1: Hantzsch-Type Synthesis of Ethyl thiazole-5-carboxylate

Reactant 1Reactant 2ProductSynthesis Type
ThioformamideEthyl 2-chloro-2-formylacetateEthyl thiazole-5-carboxylateHantzsch Thiazole Synthesis

The methylene (B1212753) group (-CH2-) in Ethyl 2-(benzo[d]thiazol-2-yl)acetate is considered an "active methylene" group because it is positioned between two electron-withdrawing groups: the ester carbonyl and the benzothiazole ring. shivajicollege.ac.inyoutube.com This acidity allows it to participate in condensation reactions with carbonyl compounds, such as aldehydes, in what is known as a Knoevenagel condensation. nih.govnih.gov The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. For instance, reacting Ethyl 2-(benzo[d]thiazol-2-yl)acetate with an aldehyde (R-CHO) would yield an ethyl 2-(benzo[d]thiazol-2-yl)-3-R-acrylate derivative. A related reaction, the modified Julia olefination, uses Ethyl (benzothiazol-2-ylsulfonyl)acetate to react with aldehydes, producing α,β-unsaturated esters with high stereoselectivity. rsc.orgorganic-chemistry.org

Table 2: Knoevenagel-Type Condensation

Reactant 1Reactant 2 (Ylidenic Precursor)Catalyst (Typical)Product Type
Ethyl 2-(benzo[d]thiazol-2-yl)acetateAldehyde (R-CHO)Base (e.g., Piperidine)Ethyl 2-(benzo[d]thiazol-2-yl)-3-substituted-acrylate

This reaction exemplifies a nucleophilic aromatic substitution to create an analogue of the target compound. The secondary amine of the piperazine (B1678402) ring in Ethyl 2-(piperazin-1-yl)acetate acts as a nucleophile, attacking the electron-deficient C2 carbon of 2-Chloro benzo[d]thiazole. This attack leads to the displacement of the chloride leaving group, forming a new C-N bond. The resulting product is Ethyl 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)acetate. This type of reaction is a common strategy for linking heterocyclic cores to various side chains.

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is primarily centered on its ester functional group and the benzothiazole ring system.

Ester Group Transformations: The ethyl ester is susceptible to common ester reactions. It can be hydrolyzed under acidic or basic conditions to yield the corresponding Benzo[d]thiazole-5-carboxylic acid . This carboxylic acid can then be activated and reacted with various amines to form a diverse range of amide derivatives . This two-step process is a standard method for creating libraries of compounds for biological screening.

Benzothiazole Ring Transformations: The benzothiazole ring itself can undergo further reactions. Electrophilic aromatic substitution (e.g., nitration, halogenation) would be expected to occur on the benzene (B151609) portion of the heterocycle, with the position of substitution directed by the existing ester and the fused thiazole ring.

Esterification Reactions

The synthesis of this compound, an ethyl ester, is fundamentally an esterification process. Typically, this involves the reaction of benzo[d]thiazole-5-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, a classic example of Fischer-Speier esterification. The reaction proceeds by protonation of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Subsequent dehydration yields the final ester product.

While direct documentation of this specific reaction is sparse in readily available literature, the synthesis of analogous thiazole esters is well-established. For instance, the formation of various ethyl thiazole-5-carboxylate derivatives often occurs as the final step in a multi-step synthesis, commonly through the cyclization of precursors that already contain the ethyl ester moiety. A representative method involves the reaction of a thioamide with an ethyl ketoester derivative. In a related synthesis of ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate, the process involves refluxing 2-phenyl-2-thioacetamide with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in ethanol, which serves as both the solvent and the source of the ethyl group for the ester. mdpi.com This highlights a common strategy where the ester group is incorporated early in the synthetic sequence leading to the thiazole ring formation.

Table 1: Representative Esterification for a Thiazole Ring System

Reactants Reagents/Conditions Product Reference

Nucleophilic Substitution Reactions

The ester functional group of this compound is a key site for nucleophilic substitution reactions, allowing for its conversion into other important functional groups like carboxylic acids, amides, and hydrazides.

Hydrolysis: The most fundamental nucleophilic substitution is hydrolysis, which converts the ethyl ester back to the parent benzo[d]thiazole-5-carboxylic acid. This reaction can be catalyzed by either acid or base. Base-promoted hydrolysis, often termed saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. For example, the hydrolysis of the related compound, ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate, is achieved by stirring with sodium hydroxide in a mixture of methanol (B129727) and water, followed by acidification to yield the carboxylic acid in high yield. mdpi.com A similar protocol would be directly applicable to this compound.

Aminolysis: This reaction involves the displacement of the ethoxy group by an amine, leading to the formation of an amide. This transformation is crucial for building more complex molecules and for creating libraries of compounds for biological screening. The reaction of this compound with ammonia, or primary or secondary amines, would yield the corresponding unsubstituted, N-substituted, or N,N-disubstituted carboxamides. These amides are often key intermediates in the synthesis of pharmacologically active agents. nih.gov

Table 2: Nucleophilic Substitution Reactions on Thiazole Esters

Starting Material Reagents/Conditions Product Reaction Type Reference
Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate 1. NaOH, MeOH/H₂O2. HCl 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid Hydrolysis mdpi.com

Cyclization Reactions for Complex Structures

The benzothiazole framework of this compound is a valuable platform for constructing more elaborate, polycyclic heterocyclic systems. The existing functional groups can be strategically manipulated to participate in intramolecular or intermolecular cyclization reactions, leading to novel fused ring structures with potential biological activities.

A prominent example of this strategy is the synthesis of benzo nih.govgoogle.comthiazolo[2,3-c] nih.govnih.govchemicalbook.comtriazole derivatives. nih.gov Although this specific synthesis does not start from this compound, it demonstrates how the benzothiazole core can be a foundational element in building fused systems. In a hypothetical pathway, the ethyl ester of the title compound could be converted to a hydrazide by reacting it with hydrazine. This hydrazide could then be reacted with a suitable electrophile and subsequently cyclized to form a fused triazole ring. Such oxidative cyclization methods are powerful tools for generating molecular diversity. nih.gov The functionalization of the benzothiazole ring itself can also introduce reactive handles for subsequent cyclization reactions, leading to a wide array of complex heterocyclic structures. nih.gov

Oxidation Reactions

The sulfur atom in the thiazole ring of this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit altered chemical and biological properties. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.comorganic-chemistry.org

Table 3: Potential Oxidation Products

Starting Material Oxidizing Agent Potential Product
This compound m-CPBA (1 equiv.) This compound S-oxide

Advanced Spectroscopic Characterization and Structural Elucidation

Elemental Analysis for Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, ensuring its purity and the correct stoichiometric ratio of its constituent elements. For ethyl benzo[d]thiazole-5-carboxylate, with a molecular formula of C₁₀H₉NO₂S, the theoretical elemental composition can be precisely calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared.

The expected elemental composition for this compound is as follows:

Carbon (C): 57.95%

Hydrogen (H): 4.38%

Nitrogen (N): 6.76%

Oxygen (O): 15.44%

Sulfur (S): 15.47%

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.01110120.1157.95
HydrogenH1.00899.0724.38
NitrogenN14.007114.0076.76
OxygenO15.999231.99815.44
SulfurS32.06132.0615.47
Total Molecular Weight207.25 g/mol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity and stereochemistry, offering insights into bond lengths, bond angles, and intermolecular interactions.

Despite its utility in the structural analysis of heterocyclic compounds, a specific single-crystal X-ray structure for this compound has not been reported in the publicly accessible scientific literature. However, the crystal structures of numerous analogous benzothiazole (B30560) derivatives have been successfully determined and are well-documented. frontiersin.orgnih.gov These studies reveal that the benzothiazole ring system is typically planar, a feature that influences the packing of molecules in the crystal lattice and their potential intermolecular interactions. While these findings for related compounds provide a valuable comparative framework, they cannot be directly extrapolated to confirm the solid-state structure of this compound. The absence of specific crystallographic data for the title compound highlights an area for future research, which would provide a more complete understanding of its solid-state conformation and packing motifs.

Biological Activities and Pharmacological Investigations

Anticancer Activity and Cellular Mechanisms

The benzothiazole (B30560) core is a prominent feature in many compounds designed for anticancer applications. nih.govpcbiochemres.commdpi.com While direct studies on Ethyl benzo[d]thiazole-5-carboxylate are not extensively documented, research on its derivatives provides significant insights into their potential as cytotoxic agents.

Cytotoxicity against various Cancer Cell Lines (e.g., HepG2, PC3, MCF-7, HCT-116, HT-29, Glioblastoma)

Derivatives of the benzothiazole structure have demonstrated a broad spectrum of cytotoxic activity against several human cancer cell lines.

For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.com Among the synthesized compounds, the 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) containing a 2-chlorophenyl group at the second position of the heterocyclic ring showed the highest activity, with a 48% inhibition against the A-549 cell line at a concentration of 5 µg/mL. mdpi.comresearchgate.net

In another study, fluorinated 2-aryl benzothiazole derivatives were synthesized and evaluated for their anti-tumor activities. Specifically, derivatives with hydroxyl substitutions at the third and fourth positions of the phenyl ring exhibited potent activity against the MCF-7 human breast adenocarcinoma cell line, with GI50 values of 0.57 and 0.4 µM, respectively. nih.gov

Furthermore, benzimidazole (B57391) derivatives, which share structural similarities with benzothiazoles, have been screened for their cytotoxic effects on HCT-116 colon cancer cells, with some compounds showing significant activity compared to the reference drug camptothecin. nih.gov

Table 1: Cytotoxic Activity of Selected Benzothiazole Derivatives

Compound Class Cell Line Activity Reference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamides A-549 Up to 48% inhibition at 5 µg/mL researchgate.net, mdpi.com
Fluorinated 2-aryl benzothiazoles MCF-7 GI50 = 0.4 - 0.57 µM nih.gov
Phthalazine derivatives MCF-7, HepG-2 IC50 = 0.09 - 0.18 µM nih.gov

Inhibition of Enzyme Targets (e.g., Thymidylate Synthase, Carbonic Anhydrase)

The mechanism of anticancer action for many benzothiazole derivatives involves the inhibition of key enzymes essential for cancer cell survival and proliferation.

Carbonic Anhydrase Inhibition: The benzothiazole scaffold has been identified as crucial for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in processes like pH homeostasis and tumorigenicity. nih.govmdpi.com A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and investigated for their inhibitory effects on several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These studies revealed that substitutions at the 2-amino position and halogenation of the heterocyclic ring led to potent inhibitors against cytosolic isoforms hCA I, II, and VII, as well as the transmembrane tumor-associated isoform hCA IX. nih.govresearchgate.netunifi.it Some of these derivatives exhibited subnanomolar to low nanomolar inhibitory constants and displayed isoform selectivity. nih.govresearchgate.net

Thymidine (B127349) Phosphorylase Inhibition: Recent research has explored benzothiazole-triazole based thiazole derivatives as inhibitors of thymidine phosphorylase, an enzyme involved in pyrimidine (B1678525) salvage pathways and a target in cancer chemotherapy. Several of these synthesized analogs demonstrated significant inhibitory activity against thymidine phosphorylase, with IC50 values in the low micromolar range. nih.gov

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies on various classes of benzothiazole derivatives have provided valuable information for the design of more potent anticancer agents.

For 4-substituted methoxybenzoyl-aryl-thiazoles, it was found that the presence of a carbonyl group linker and a thiazole "B" ring significantly enhanced the growth inhibition of cancer cell lines, with some compounds reaching low nanomolar IC50 values. nih.gov The substitution pattern on the "C" ring, particularly a 3,4,5-trimethoxy substituted phenyl group, was crucial for antiproliferative activity against melanoma and prostate cancer. nih.gov

In the case of benzo[d]thiazole-5- and 6-sulfonamides as carbonic anhydrase inhibitors, a sharp SAR was observed. Minor modifications to the benzothiazole scaffold or at the 2-amino moiety resulted in significant changes in inhibitory activity and isoform selectivity, highlighting the sensitivity of the pharmacophore to structural alterations. nih.gov

Anti-inflammatory Properties

The benzothiazole nucleus is a common scaffold in compounds exhibiting anti-inflammatory properties. pcbiochemres.commdpi.comnih.gov While direct evidence for the anti-inflammatory effects of this compound is lacking, the broader class of benzothiazole derivatives has been noted for these activities. pcbiochemres.commdpi.com For example, some thiazole derivatives have been reported to possess anti-inflammatory effects. mdpi.com Additionally, studies on structurally related 1,2-benzothiazine derivatives have shown their potential as anti-inflammatory agents, with some compounds acting as selective COX-2 inhibitors. nih.gov

Other Reported Biological Activities

The versatile benzothiazole scaffold has been associated with a wide array of other biological activities beyond its anticancer, anti-inflammatory, and antioxidant properties. pcbiochemres.comnih.gov

Derivatives of benzothiazole have been reported to exhibit:

Antimicrobial and Antifungal Activity: Various benzothiazole derivatives have shown efficacy against a range of bacteria and fungi. pcbiochemres.comresearchgate.net

Antiviral Activity: The benzothiazole nucleus is present in molecules with reported antiviral effects. nih.gov

Enzyme Inhibition: Besides carbonic anhydrase and thymidine phosphorylase, benzothiazole-based compounds have been investigated as inhibitors of other enzymes like α-glucosidase, which is relevant for the management of diabetes. nih.govresearchgate.net

Specifically, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and showed fungicidal and herbicidal properties. researchgate.net This indicates that the thiazole-5-carboxylate moiety, when part of a larger molecular structure, can contribute to significant biological effects.

Herbicidal Activity

There is currently no specific data available in peer-reviewed scientific literature that details the herbicidal activity of this compound. While benzothiazole derivatives, in general, have been investigated for their potential as herbicides, the specific efficacy and mechanism of action for this compound in this context have not been reported.

Insecticidal Activity

Similarly, dedicated studies on the insecticidal properties of this compound are not present in the available scientific research. The broader family of benzothiazoles has shown promise in the development of new pesticidal agents, but specific data on the activity of this compound against insect species is not documented.

Enzyme Inhibition Studies (e.g., SIRT1)

No research studies were identified that specifically investigate the inhibitory activity of this compound against Sirtuin 1 (SIRT1). However, the compound has been mentioned as an intermediate in the synthesis of inhibitors for a different enzyme, endothelial lipase (B570770). A U.S. patent describes the use of 2-(2-((2-(ethylsulfonyl)ethyl)amino)ethyl)benzo[d]thiazole-5-carboxylate, a related derivative, in the preparation of amide, urea, or sulfone amide linked benzothiazole compounds that act as inhibitors of endothelial lipase (EL). google.com The patent indicates that final compounds in the series exhibit significant inhibitory potential against EL, with some showing IC₅₀ values of less than 10 nM. google.com It is important to note that this patent does not report on the direct enzyme inhibitory activity of this compound itself.

Coordination Chemistry with Metal Ions in Biological Contexts

There is no available scientific literature detailing the coordination chemistry of this compound with metal ions in biological contexts. The study of how benzothiazole-based ligands coordinate with metal ions is an active area of research due to the potential applications of the resulting metal complexes in medicine and materials science. However, specific investigations into the chelating behavior and the biological implications of metal complexes formed with this compound have not been reported.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) with the B3LYP functional, are widely employed to investigate the electronic properties and reactivity of molecules. niscpr.res.inmdpi.comresearchgate.net These calculations provide a robust framework for understanding the fundamental aspects of molecular structure and behavior.

Geometry Optimization

A comparison of calculated and experimental geometric parameters for a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, shows good agreement, validating the computational method used. researchgate.net

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for 2-(4-methoxyphenyl)benzo[d]thiazole using DFT/B3LYP/6-311G(d,p)

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 1.394
C2-N12 1.750
N12-C13 1.792
C13-S12 1.764
Bond Angle C1-C2-N12 123.5
C2-N12-C13 110.8
N12-C13-S12 115.2

Data derived from studies on a structurally related benzothiazole (B30560) derivative. researchgate.net

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. niscpr.res.in This analysis provides insights into the charge distribution and the electrophilic and nucleophilic centers of a molecule. In a study of (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole, a compound with a similar heterocyclic core, Mulliken charges were calculated using the B3LYP/6-31G method. niscpr.res.in The analysis revealed the distribution of charges across the benzimidazole (B57391) and thiazole (B1198619) rings, with the heteroatoms (N and S) generally carrying negative charges, indicating their potential role in intermolecular interactions. niscpr.res.inresearchgate.net

Table 2: Mulliken Atomic Charges for Selected Atoms in a (1-methyl)-2-(2-arylaminothiazol-4-yl)benzimidazole Derivative

Atom Charge (e)
N (benzimidazole) -0.25
C (benzimidazole) 0.30
N (thiazole) -0.15
S (thiazole) -0.10

Data is for a structurally related benzimidazole-thiazole hybrid. niscpr.res.in

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For benzothiazole derivatives, MEP maps typically show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of a carboxylate group, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. mdpi.com

Energy Barrier Analysis for Reaction Pathways

Computational methods can be used to model reaction mechanisms and calculate the energy barriers associated with different reaction pathways. This analysis helps in understanding the feasibility and kinetics of a chemical reaction. While specific energy barrier analysis for the synthesis of Ethyl benzo[d]thiazole-5-carboxylate is not detailed in the provided search results, computational studies on the formation of related heterocyclic systems often involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathway. nih.gov This information is crucial for optimizing reaction conditions and improving yields.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjapsonline.com It is widely used in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein receptor.

Prediction of Binding Modes and Affinities

Molecular docking studies on various benzothiazole derivatives have been conducted to predict their binding modes and affinities for different protein targets. For example, novel benzothiazole derivatives have been designed and evaluated as inhibitors of B-cell lymphoma 2 (BCL-2), an important anti-apoptotic protein and a target in cancer therapy. nih.gov Docking studies revealed that these compounds could fit into the BCL-2 binding groove, with calculated C-Docker interaction energies comparable to that of a known co-crystallized ligand. nih.gov

In another study, benzothiazole-carboxamide hybrids were docked against the epidermal growth factor receptor (EGFR) kinase domain. japsonline.com The docking scores, which are indicative of binding affinity, helped in identifying compounds with potentially strong inhibitory activity. The binding modes revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the receptor. japsonline.comnih.gov

Table 3: Docking Scores of Benzothiazole Derivatives Against Various Protein Targets

Compound Type Protein Target Docking Score (kcal/mol)
Benzothiazole derivative BCL-2 -67.57 to -40.31 (C-Docker Interaction Energy)
Benzothiazole-carboxamide EGFR (4WKQ) -7.051 to -5.283
Thiazolyl-pyrazole EGFR -3.4 to -1.3

Data is for various benzothiazole and thiazole derivatives and may not be directly representative of this compound. nih.govjapsonline.comnih.gov

These computational studies provide a rational basis for the design of new benzothiazole derivatives with enhanced biological activity by predicting how structural modifications might influence their interaction with specific biological targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental tools in medicinal chemistry for optimizing lead compounds. nih.gov These methods establish a correlation between the chemical structure of a series of compounds and their biological activity. indexcopernicus.com

For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties and structural features that govern their activity. chula.ac.thresearchgate.net Group-based QSAR (GQSAR), a methodology where the contribution of substituents at specific positions is correlated with biological activity, has been applied to benzothiazole derivatives to understand their anticancer potential. chula.ac.th A GQSAR study on a series of 41 benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position was favorable for enhancing anticancer activity. chula.ac.th The generated models provide insights into the structural requirements of benzothiazoles for optimization as potential therapeutic agents. chula.ac.th

A statistically significant GQSAR model for anticancer activity of benzothiazole derivatives was formulated as: pIC50 = -0.3652 * (R1-DeltaEpsilonC) - 0.0011 * (R1-XKHydrophilicArea) + 0.1581 * (R2-6ChainCount) + 4.1432 chula.ac.th

This model indicates that electrostatic parameters (DeltaEpsilonC), hydrophilicity (XKHydrophilicArea), and the count of long chains at different positions are important determinants of activity. chula.ac.th

SAR studies on benzothiazoles developed as probes for tau protein aggregates have also shown that the nature of the linker connecting the benzothiazole core to other moieties is critical. nih.gov Replacing a butadiene bridge with amide and ester linkers significantly altered the binding affinities and visualization capabilities for neurofibrillary tangles. nih.gov This highlights that modifications not only to the core but also to peripheral substituents are crucial for modulating biological function. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide insights into the stability of protein-ligand complexes, conformational changes, and the dynamics of binding interactions that are not apparent from static docking poses. rsc.org

MD simulations have been successfully applied to various benzothiazole derivatives to validate their binding modes and assess their stability within the target's active site. biointerfaceresearch.comnih.gov For instance, a 200-nanosecond MD simulation of a novel benzo[d]thiazole analogue targeting the LasR protein in P. aeruginosa confirmed its ability to stably interact with the binding site, leading to the dissociation of the protein's dimer, which is consistent with its antagonistic action. nih.gov

In another study, MD simulations were performed on benzothiazole-thiazole hybrids to understand the structural requirements for inhibiting the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com Such simulations help visualize the dynamic behavior of the ligand in the active site under conditions that mimic a physiological environment, confirming the stability of key hydrogen bonds and other interactions predicted by docking. rsc.org These studies collectively demonstrate that MD simulation is an applicable and valuable tool for refining the understanding of how benzothiazole compounds like this compound behave and sustain interactions at a molecular level. biointerfaceresearch.comrsc.orgnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Molecular Modelling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development to assess the "drug-likeness" of a compound. Computational models are frequently used to predict the pharmacokinetic profiles of novel compounds. nih.gov

For various series of thiazole and benzothiazole derivatives, ADME properties have been calculated using platforms like SwissADME. dergipark.org.trnih.gov These predictions help to filter out compounds that are likely to have poor bioavailability or undesirable pharmacokinetic characteristics. researchgate.net Key physicochemical properties are calculated to evaluate a compound's potential for good oral bioavailability, often by assessing compliance with frameworks like Lipinski's Rule of Five. biointerfaceresearch.comnih.gov

Studies on novel ethyl thiazole carboxylate-acetamide derivatives have shown that these compounds generally exhibit good predicted ADME profiles and chemical stability. researchgate.net The data indicated that these derivatives demonstrated high gastrointestinal absorption and good bioavailability without violating Lipinski's rules. nih.gov

These computational predictions are invaluable for prioritizing which synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing. nih.gov

Mechanistic Insights into Biological Actions

Elucidation of Cellular and Molecular Targets

Research into the broader family of benzothiazole-containing compounds suggests several potential cellular and molecular targets. While direct studies on Ethyl benzo[d]thiazole-5-carboxylate are not extensively documented, related structures have shown affinity for several key biological molecules.

One of the most cited potential targets for this class of compounds is endothelial lipase (B570770) (EL) . A patent for benzothiazole (B30560) derivatives as inhibitors of endothelial lipase includes structures related to this compound. google.com EL is an enzyme that plays a crucial role in the metabolism of high-density lipoprotein (HDL), and its inhibition is a therapeutic strategy for managing dyslipidemias.

Furthermore, based on the activities of analogous compounds, other potential molecular targets can be inferred. These include enzymes that are vital for microbial survival, such as DNA gyrase and topoisomerase IV . Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. This is a common mechanism for many antimicrobial agents.

In the context of anticancer activity, benzothiazole derivatives have been shown to target proteins involved in cell cycle regulation and apoptosis. For instance, some derivatives have been found to induce cell cycle arrest , which halts the proliferation of cancer cells. The induction of apoptosis , or programmed cell death, is another key mechanism by which these compounds may exert their anticancer effects.

The table below summarizes the potential molecular targets for benzothiazole derivatives, which may include this compound.

Potential Molecular TargetBiological ProcessAssociated Activity
Endothelial LipaseHDL MetabolismAntidyslipidemic
DNA GyraseDNA ReplicationAntimicrobial
Topoisomerase IVDNA ReplicationAntimicrobial
Cell Cycle RegulatorsCell ProliferationAnticancer
Apoptotic Pathway ProteinsProgrammed Cell DeathAnticancer

Inhibition Pathways and Biological Cascades

The interaction of this compound with its molecular targets can trigger a cascade of biological events, leading to a specific physiological response. The nature of these cascades depends on the target and the cellular context.

If this compound acts as an endothelial lipase inhibitor , it would likely bind to the active site of the enzyme, preventing it from hydrolyzing phospholipids (B1166683) in HDL particles. google.com This inhibition would lead to an increase in HDL cholesterol levels, a desirable outcome in the treatment of atherosclerosis. The biological cascade in this scenario involves the modulation of lipid metabolism pathways.

In a hypothetical antimicrobial context, the inhibition of DNA gyrase and topoisomerase IV would disrupt the bacterial DNA supercoiling and decatenation processes. This leads to a cascade of events including the stalling of replication forks, induction of the SOS response, and ultimately, cell death. This pathway is specific to bacterial cells, which is a hallmark of effective antibiotics.

Should the compound possess anticancer properties, its mechanism could involve the activation of intrinsic or extrinsic apoptotic pathways. This could be initiated by cellular stress signals triggered by the compound, leading to the activation of caspases, a family of proteases that execute apoptosis. The biological cascade would involve a series of proteolytic activations, culminating in the dismantling of the cell. Furthermore, by inducing cell cycle arrest, the compound could activate checkpoints in the cell cycle, preventing the cell from progressing to the next phase of division and thereby inhibiting tumor growth.

Role of Substituents on Bioactivity

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system. The ethyl ester group at the 5-position of this compound is expected to play a significant role in its pharmacokinetic and pharmacodynamic properties.

The position of the substituent group can significantly alter the electronic distribution and steric accessibility of the molecule, which in turn can influence its binding affinity to biological targets. For example, a comparative analysis with the isomeric compound, Ethyl benzo[d]isothiazole-7-carboxylate, highlights the importance of the substituent's location. The different positioning of the ethyl ester group (5-position vs. 7-position) can lead to variations in how the molecule interacts with a receptor's binding pocket, potentially altering its efficacy and selectivity.

The ethyl ester group itself can influence several properties of the molecule:

Solubility and Bioavailability : The ester functionality can enhance the compound's solubility in biological fluids and its ability to cross cell membranes, thereby improving its bioavailability.

Metabolic Stability : The ester group may be subject to hydrolysis by esterases in the body, which can be a factor in the compound's metabolic pathway and duration of action. This can be a mechanism for prodrug activation or deactivation.

Receptor Interaction : The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding site of a target protein.

The following table outlines the potential influence of key structural features of this compound on its bioactivity.

Structural FeaturePotential Influence on Bioactivity
Benzothiazole CoreProvides the fundamental scaffold for interaction with various biological targets.
Ethyl Ester GroupCan enhance solubility, bioavailability, and provide a key interaction point with receptors.
5-Position of EsterInfluences the molecule's electronic properties and steric profile, affecting target binding affinity and selectivity.

Applications and Future Directions

Pharmaceutical Development and Drug Discovery

The benzothiazole (B30560) nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic activities. Ethyl benzo[d]thiazole-5-carboxylate, with its reactive ester group, provides a convenient starting point for the synthesis of a variety of derivatives with potential therapeutic applications.

The thiazole (B1198619) and benzothiazole frameworks are integral to numerous compounds with demonstrated biological effects, including anticancer and antimicrobial properties. researchgate.net Research has shown that derivatives of thiazole-5-carboxamide (B1230067), which can be synthesized from ethyl thiazole-5-carboxylate precursors, exhibit moderate anticancer activities against various cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). mdpi.comresearchgate.net For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and showed inhibitory activity against these cancer cell lines. researchgate.net

In another study, thiazole-5-carboxylate derivatives were developed as selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy. nih.gov Certain compounds from this class demonstrated potent inhibitory activity and significant growth inhibition of cancer cell lines in screenings conducted by the National Cancer Institute. nih.gov These findings underscore the potential of the thiazole-5-carboxylate scaffold, and by extension this compound, in the design of new anticancer agents. dergipark.org.tr

Furthermore, the synthesis of novel thiazole and ethyl thiazole carboxylate-acetamide derivatives has been explored for their cytotoxic effects. dergipark.org.tr These studies highlight the ongoing efforts to functionalize the thiazole nucleus to discover new therapeutic candidates.

In the realm of drug discovery, lead optimization is a critical step where an initial hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The benzothiazole scaffold has been a subject of such optimization efforts. For example, in the development of DNA gyrase inhibitors with activity against multidrug-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa, the benzothiazole core was systematically modified. acs.org Although these studies did not specifically start with this compound, they demonstrate the tractability of the benzothiazole ring system for analog design. The carboxylate group, in particular, has been identified as a key feature for interaction with biological targets, and its replacement with bioisosteric groups is a common strategy in lead optimization to enhance physicochemical properties. acs.org

The synthesis of various thiazole carboxamide derivatives for different therapeutic targets, such as c-Met kinase inhibitors for cancer treatment, further illustrates the importance of this scaffold in medicinal chemistry. nih.govtandfonline.com These studies often involve the creation of a library of analogs to establish structure-activity relationships (SAR), guiding the design of more potent and selective inhibitors. The ethyl ester of this compound offers a versatile handle for such chemical modifications.

The emergence of drug-resistant pathogens is a major global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have shown promise in this area. nih.gov For instance, research into benzothiazole scaffold-based DNA gyrase inhibitors is aimed at combating antibiotic-resistant bacteria. acs.org By targeting essential bacterial enzymes like DNA gyrase, these compounds can overcome existing resistance mechanisms.

Furthermore, certain benzothiazole derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis and a validated target for antibacterial drugs. nih.gov The development of novel benzothiazole-based compounds that can effectively inhibit such targets could provide new avenues for treating infections caused by resistant strains. The versatility of the benzothiazole scaffold allows for the synthesis of a wide array of derivatives, increasing the probability of discovering compounds that can circumvent current resistance mechanisms.

Agrochemical Applications

The benzothiazole ring is not only relevant in pharmaceuticals but also holds potential in the agrochemical sector. Benzoxazole and benzothiazole derivatives have been shown to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and herbicidal properties, making them important scaffolds in the discovery of new agricultural chemicals. nih.gov

While direct applications of this compound in agrochemicals are not extensively documented, the general activity of the benzothiazole class of compounds suggests its potential as a precursor for the synthesis of novel pesticides. The structural stability and the ease of modification of the benzothiazole ring are advantageous for developing new agrochemicals. nih.gov Future research could focus on synthesizing derivatives of this compound and evaluating their efficacy as fungicides, herbicides, or insecticides.

Material Science Applications (if applicable)

The application of this compound in material science is an emerging area of interest. The fused heterocyclic system of thiazolo[5,4-d]thiazoles, which are structurally related to benzothiazoles, has been recognized for its potential in the development of semiconductors for plastic electronics. mdpi.com These molecules are electron-deficient, possess high oxidative stability, and have a rigid, planar structure that facilitates efficient intermolecular π–π overlap, all of which are desirable properties for organic electronic materials. mdpi.com

Although the direct use of this compound in this context is not yet established, its aromatic and heterocyclic nature suggests that it could be a building block for larger, more complex organic molecules with interesting photophysical properties. Further research is needed to explore the potential of incorporating this compound into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices.

Potential for Remediation of Toxic Metals (Analogs)

The remediation of toxic heavy metals from the environment is a critical challenge. Certain organic molecules can act as ligands to chelate and remove these metals from contaminated water. While there is no direct evidence of this compound being used for this purpose, the fundamental chemistry of its analogs suggests a potential role.

The nitrogen and sulfur atoms in the thiazole ring of benzothiazole derivatives can coordinate with metal ions. This principle has been demonstrated in the development of metal-organic frameworks (MOFs) for the removal of heavy metals. For example, a novel zinc-based MOF containing thiazole sites has shown high efficiency in the removal of lead (Pb²⁺) and mercury (Hg²⁺) ions from water. The strong affinity between the nitrogen and sulfur atoms of the thiazole ring and these heavy metal ions is believed to be responsible for the selective removal.

These findings suggest that analogs of this compound, particularly those designed to have enhanced chelating properties, could be explored for their potential in environmental remediation applications. Further research could involve the synthesis of polymers or functionalized materials incorporating the benzothiazole-5-carboxylate moiety to assess their efficacy in sequestering toxic metals. nih.gov

Future Research Perspectives and Unexplored Areas

The scaffold of this compound represents a valuable starting point for the discovery of novel therapeutic agents, given the well-documented and diverse biological activities of the broader benzothiazole class of compounds. mdpi.comjchemrev.comjchemrev.com Future research efforts are likely to focus on the strategic structural modification of this molecule to explore new chemical spaces and biological targets. The versatility of the benzothiazole core, combined with the reactive handle of the ethyl carboxylate group, provides multiple avenues for derivatization and the development of next-generation therapeutic agents. mdpi.comnih.gov

One of the most promising and immediate areas for future investigation is the derivatization of the carboxylate group. Hydrolysis of the ethyl ester to the corresponding carboxylic acid would yield benzo[d]thiazole-5-carboxylic acid, a key intermediate for the synthesis of a wide array of amide derivatives. This approach is supported by studies on similar thiazole-5-carboxamides, which have demonstrated potential as anticancer agents. mdpi.com By coupling the carboxylic acid with a diverse library of amines, researchers can introduce a variety of functional groups and structural motifs, allowing for the fine-tuning of physicochemical properties and biological activity. This strategy could lead to the identification of compounds with enhanced potency and selectivity for specific cancer cell lines or microbial strains.

Another largely unexplored area is the investigation of novel biological targets for derivatives of this compound. While the benzothiazole nucleus is well-known for its anticancer and antimicrobial properties, its derivatives have also shown promise in treating a range of other conditions, including neurodegenerative diseases, diabetes, and inflammation. mdpi.comjchemrev.comnih.gov Future research could focus on designing and synthesizing derivatives of this compound that are specifically targeted towards enzymes and receptors implicated in these diseases. For instance, the development of selective enzyme inhibitors for conditions like Alzheimer's disease or metabolic disorders represents a significant and underexplored opportunity for this class of compounds. mdpi.com

Furthermore, the concept of developing dual-action or multi-target ligands is a growing trend in drug discovery, and the this compound scaffold is well-suited for such endeavors. nih.govfrontiersin.org By strategically combining pharmacophores from different classes of drugs, it may be possible to create single molecules that can modulate multiple pathological pathways. For example, a derivative could be designed to possess both anti-inflammatory and anticancer properties, which would be particularly beneficial in treating cancers where inflammation is a key component of the tumor microenvironment. nih.govfrontiersin.org This approach could lead to more effective and holistic treatment strategies for complex diseases.

The following table outlines potential research directions and unexplored areas for the application of this compound derivatives:

Research Direction Proposed Modifications Unexplored Therapeutic Areas Rationale
Derivatization of the Carboxylate Group Hydrolysis to carboxylic acid followed by amide bond formation with diverse amines.Novel anticancer agents with improved selectivity; new classes of antimicrobial compounds.Thiazole-5-carboxamides have shown promising anticancer activity. mdpi.com
Exploration of Novel Biological Targets Synthesis of derivatives designed to interact with specific enzymes or receptors.Neuroprotective agents for diseases like Alzheimer's or Parkinson's; inhibitors of metabolic enzymes for diabetes.The benzothiazole scaffold is known to have a wide range of biological activities beyond cancer and microbial infections. mdpi.comjchemrev.com
Development of Dual-Action Agents Incorporation of pharmacophores from other drug classes into the this compound backbone.Combination anti-inflammatory and anticancer therapies; agents with both antimicrobial and anti-biofilm activity.Addressing multiple pathological pathways with a single molecule can lead to more effective treatments. nih.govfrontiersin.org
Green Synthetic Methodologies Utilization of microwave-assisted synthesis, biocatalysis, or flow chemistry.More sustainable and cost-effective production of this compound and its derivatives.The principles of green chemistry are increasingly important in pharmaceutical manufacturing. mdpi.combepls.com

Q & A

Optimization of Synthetic Routes

Q: What methodologies are recommended for optimizing the synthesis of ethyl benzo[d]thiazole-5-carboxylate derivatives? A: Key steps include Hantzsch thiazole cyclization, where thiourea derivatives react with α-halo carbonyl compounds under reflux in polar solvents (e.g., ethanol or acetonitrile). Catalytic additives like pyridine enhance yield by neutralizing HCl byproducts . For example, substituting methylthiourea with benzyl isocyanate under anhydrous conditions at 80°C improves selectivity for ureido-substituted derivatives . Reaction monitoring via TLC and optimization of stoichiometry (e.g., 1:2 molar ratio of amine to isocyanate) are critical to minimize side products .

Purification Challenges in Thiazole Chemistry

Q: How can researchers address purification challenges for this compound analogs with polar functional groups? A: Preparative HPLC with reverse-phase C18 columns (acetonitrile/water gradients) effectively resolves polar impurities, as demonstrated for bromophenyl-substituted derivatives . For non-polar byproducts, flash chromatography on silica gel (ethyl acetate/hexane, 1:3) achieves >95% purity. Drying organic phases with Na₂SO₄ prior to concentration prevents residual water interference .

Structural Confirmation of Thiazole Derivatives

Q: What analytical techniques are essential for confirming the structure of substituted ethyl benzo[d]thiazole-5-carboxylates? A: Combined ¹H/¹³C NMR identifies substituent positions: aromatic protons resonate at δ 7.5–8.5 ppm, while ester carbonyls appear at ~165–170 ppm in ¹³C spectra . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ for C₁₀H₉NO₂S: calcd. 224.0375, obs. 224.0378) . IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH groups (3300–3400 cm⁻¹) .

Overcoming Crystallography Challenges

Q: How can researchers resolve crystallographic ambiguities in this compound derivatives? A: SHELXL refinement with high-resolution (<1.0 Å) X-ray data is recommended. For twinned crystals, the TWIN/BASF command in SHELXTL improves R-factor convergence . Mercury software aids in visualizing hydrogen-bonding networks (e.g., C=O⋯H-N interactions) to validate packing motifs .

Assessing Bioactivity in Cancer Research

Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound analogs? A: Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression. For SIRT2 inhibition, fluorometric assays using acetylated p53 peptides (λₑₓ/λₑₘ = 355/460 nm) quantify activity . Dose-response curves (0.1–100 μM) and positive controls (e.g., AGK2 for SIRT2) ensure reliability .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the thiazole ring influence bioactivity? A: Electron-withdrawing groups (e.g., -CF₃ at position 2) enhance PTP1B inhibition (IC₅₀ = 4.46 μM) by stabilizing enzyme-ligand interactions . Para-substituted aryl groups (e.g., 4-bromophenyl) improve CDK9 inhibition (IC₅₀ < 50 nM) via hydrophobic pocket binding . Quantitative SAR (QSAR) models using Hammett σ constants predict logP and activity trends .

Computational Modeling for Target Validation

Q: Which computational approaches are effective for predicting the binding modes of thiazole derivatives? A: Molecular docking (Glide XP mode) with crystal structures (e.g., PDB: 3F9A for CDK9) identifies key residues (e.g., Lys48, Asp167) for hydrogen bonding . MD simulations (100 ns, AMBER) assess complex stability via RMSD/RMSF analysis. Free-energy perturbation (FEP) calculations quantify ΔΔG values for substituent effects .

Handling Hydrolytic Instability

Q: How can researchers mitigate ester hydrolysis in this compound derivatives? A: Store compounds at -20°C in anhydrous DMSO or ethanol. For in vitro assays, use fresh buffers (pH 7.4) to minimize hydrolysis. Prodrug strategies (e.g., tert-butyl esters) improve stability, with Boc-protection increasing half-life from 2 to >24 hours .

Designing Heterocyclic Hybrids

Q: What strategies enable the synthesis of thiazole-pyrimidine or thiazole-triazole hybrids? A: Click chemistry (CuAAC) links azide-functionalized thiazoles to alkynes, yielding triazole hybrids with >70% efficiency . Suzuki-Miyaura coupling introduces arylboronic acids to bromothiazoles (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) . Microwave-assisted synthesis (100°C, 30 min) accelerates heterocycle formation .

Addressing Contradictory Bioactivity Data

Q: How should researchers resolve discrepancies in reported IC₅₀ values for similar derivatives? A: Re-evaluate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >98%). Meta-analysis of crystal structures (e.g., CSD entries) identifies conformational flexibility impacting activity . Collaborative verification via orthogonal assays (e.g., SPR vs. fluorescence) confirms target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.